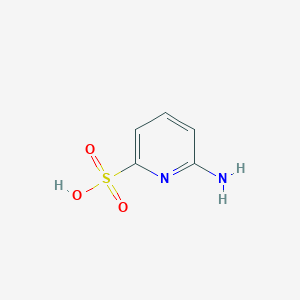

6-aminopyridine-2-sulfonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMMQOBPBUIBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376544 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109682-22-6 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Aminopyridine-2-sulfonic Acid from 2-Aminopyridine: Navigating Regiochemical Challenges with a Multi-Step Strategy

Executive Summary: 6-Aminopyridine-2-sulfonic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, combining the features of an aromatic amine and a strong acid. While its synthesis is of significant interest, the direct conversion from a readily available precursor like 2-aminopyridine presents substantial regiochemical challenges. Standard electrophilic sulfonation methods do not yield the desired 2-sulfonic acid isomer due to the inherent electronic properties of the substituted pyridine ring. This guide provides a comprehensive analysis of these challenges from a mechanistic standpoint. It contrasts the intractable direct approach with a well-documented synthesis of a related isomer to illustrate the governing principles. Subsequently, a plausible, albeit theoretical, multi-step synthetic pathway starting from 2-aminopyridine is proposed. This route is designed based on established, sequential transformations in pyridine chemistry, offering a strategic blueprint for researchers and drug development professionals aiming to access this specific scaffold.

Chapter 1: The Significance of Aminopyridine Sulfonic Acids

Aminopyridine derivatives are ubiquitous scaffolds in pharmaceuticals, recognized for their diverse biological activities. The introduction of a sulfonic acid group appends a highly polar, strongly acidic moiety that can drastically alter a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding interactions. This combination of a basic amino group and an acidic sulfonic acid group creates an amphoteric molecule with unique potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1] The specific substitution pattern, such as that in this compound, dictates the molecule's three-dimensional structure and electronic distribution, making regiocontrolled synthesis a critical objective for chemical research.

Chapter 2: The Foundational Chemistry of Pyridine Sulfonation: A Case Study

To understand the challenges associated with the target synthesis, it is instructive to first examine a successful, well-documented example of aminopyridine sulfonation: the synthesis of 4-aminopyridine-3-sulfonic acid from 4-aminopyridine.

Reaction Principle and Mechanism

The synthesis of 4-aminopyridine-3-sulfonic acid is typically achieved through direct electrophilic sulfonation using a potent sulfonating agent like oleum (fuming sulfuric acid), which serves as a source of sulfur trioxide (SO₃).[1][2] The reaction's regioselectivity is governed by the powerful activating and directing effect of the amino group at the 4-position. As an electron-donating group, it activates the pyridine ring towards electrophilic attack and directs the incoming electrophile (SO₃) to the ortho positions (C3 and C5). In this case, the C3 position is preferentially sulfonated.

The general mechanism involves the attack of the electron-rich pyridine ring on the sulfur trioxide electrophile, forming a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation by a weak base in the medium restores aromaticity and yields the sulfonic acid product.

Caption: General mechanism for the sulfonation of 4-aminopyridine.

Experimental Protocol: Sulfonation of 4-Aminopyridine with Oleum

The following protocol is based on a documented laboratory procedure for the synthesis of 4-aminopyridinium-3-sulfonate monohydrate.[2]

Materials:

-

4-Aminopyridine

-

20% Oleum (20% SO₃ in H₂SO₄)

-

Deionized Water

-

Crushed Ice

Procedure:

-

Reaction Setup: In a thick-walled reaction vessel equipped with a magnetic stirrer and a reflux condenser with a drying tube, carefully dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum. The dissolution is exothermic and should be handled with caution.

-

Heating: Heat the resulting solution to 120 °C (393 K) using an oil bath.

-

Reaction Time: Maintain the reaction at this temperature for an extended period, typically 4 days, to ensure complete conversion.[2][3]

-

Work-up: After the reaction period, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice in a separate beaker. This step must be performed slowly in a well-ventilated fume hood due to the highly exothermic nature of quenching strong acids.

-

Isolation: The crude product precipitates as a solid. Isolate the solid by vacuum filtration and wash it with a small amount of cold deionized water.

-

Purification: The crude product can be purified by recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[2]

Chapter 3: The Regiochemical Impasse: Direct Sulfonation of 2-Aminopyridine

Attempting to apply the direct sulfonation logic to 2-aminopyridine to obtain this compound is mechanistically flawed. The outcome is dictated by a confluence of electronic effects from both the ring nitrogen and the amino substituent.

-

Deactivating Effect of the Ring Nitrogen: The pyridine nitrogen is highly electronegative and exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack, particularly at the α-positions (C2 and C6) and the γ-position (C4).

-

Activating Effect of the Amino Group: The amino group at C2 is a powerful activating, electron-donating group. Through resonance, it increases the electron density at the ortho (C3) and para (C5) positions relative to itself.

The interplay of these effects means that electrophilic attack is strongly favored at the C3 and C5 positions, where the activating effect of the amino group overcomes the deactivating nature of the ring. Conversely, the C6 position is strongly deactivated by its proximity to the ring nitrogen. High-temperature "baking" processes, which can sometimes lead to rearranged thermodynamic products, have been reported to yield 6-aminopyridine-3-sulfonic acid, not the 2-sulfonic acid isomer.[4] Therefore, a direct one-step sulfonation of 2-aminopyridine to produce this compound is not a viable synthetic route.

Caption: Electronic activation/deactivation map for electrophilic substitution on 2-aminopyridine.

Chapter 4: A Proposed Multi-Step Synthetic Route from 2-Aminopyridine

Given the infeasibility of a direct approach, a multi-step pathway is necessary. The following proposed route, while theoretical and requiring experimental optimization, is grounded in established transformations of pyridine heterocycles. The core strategy involves converting the 2-amino group into a good leaving group, functionalizing the 6-position, and finally introducing the sulfonic acid moiety.

Caption: Proposed multi-step pathway for the synthesis of this compound.

Step 1: Diazotization and Halogenation (Sandmeyer Reaction)

The initial step transforms the starting material into an intermediate suitable for further functionalization by replacing the amino group with a halogen, such as bromine.

-

Rationale: The 2-amino group is converted into a diazonium salt, which is an excellent leaving group and can be readily displaced by a halide in a copper(I)-catalyzed Sandmeyer reaction. This yields 2-bromopyridine, a more versatile intermediate.

-

Protocol Outline:

-

Dissolve 2-aminopyridine in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt in situ.

-

Add the diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the substitution of the diazonium group with bromide.

-

Extract the resulting 2-bromopyridine from the reaction mixture and purify by distillation or chromatography.

-

Step 2: Nitration of 2-Bromopyridine

This step introduces a nitro group at the 6-position, which will ultimately become the target amino group.

-

Rationale: While the pyridine ring is generally deactivated, nitration can be forced under harsh conditions (e.g., with a mixture of nitric and sulfuric acid). The bromine at C2 and the ring nitrogen will direct the incoming nitro group. While the 5-position is also a possible site, nitration at the 6-position of 2-halopyridines is a known, albeit often low-yielding, transformation. This is a critical and likely challenging step requiring careful optimization.

-

Protocol Outline:

-

Slowly add 2-bromopyridine to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

Carefully heat the reaction mixture to promote nitration. The precise temperature and reaction time must be determined experimentally.

-

After the reaction, quench the mixture by pouring it over ice and neutralize it to precipitate the crude 2-bromo-6-nitropyridine.

-

Purify the product by recrystallization or chromatography.

-

Step 3: Selective Reduction of the Nitro Group

The nitro group introduced in the previous step is selectively reduced to an amino group.

-

Rationale: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation or, more commonly, metal-acid combinations like iron in acetic acid or tin(II) chloride. These methods are generally high-yielding and chemoselective, leaving the bromo substituent and the pyridine ring intact.

-

Protocol Outline:

-

Suspend 2-bromo-6-nitropyridine in a solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the metal salts, neutralize the filtrate, and extract the 6-amino-2-bromopyridine product.

-

Step 4: Introduction of the Sulfonic Acid Group

The final step involves replacing the bromine atom with a sulfonic acid group.

-

Rationale: The C-Br bond can be converted to a C-S bond. A modern approach would involve a palladium-catalyzed cross-coupling reaction. For instance, coupling of 6-amino-2-bromopyridine with sodium sulfite (Na₂SO₃) or a related sulfur source using a suitable palladium catalyst and ligand could furnish the target sulfonic acid salt. This avoids the harsh conditions of classical sulfonation.

-

Protocol Outline:

-

In an inert atmosphere, combine 6-amino-2-bromopyridine, sodium sulfite, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand in a polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture until the starting material is consumed.

-

After cooling, acidify the reaction mixture to protonate the sulfonate salt, causing the zwitterionic this compound to precipitate.

-

Isolate and purify the final product by filtration and recrystallization.

-

Chapter 5: Quantitative Data & Characterization

The successful synthesis and purity of intermediates and the final product must be confirmed through rigorous analytical techniques. Expected yields are highly dependent on the optimization of each step.

| Step | Product | Key Characterization Data (Expected) |

| 1 | 2-Bromopyridine | ¹H NMR: Characteristic shifts for pyridine protons. GC-MS: Correct molecular ion peak. |

| 2 | 2-Bromo-6-nitropyridine | ¹H NMR: Downfield shift of protons due to nitro group. IR: Strong absorbances for N-O stretching (~1530, 1350 cm⁻¹). |

| 3 | 6-Amino-2-bromopyridine | ¹H NMR: Appearance of a broad singlet for -NH₂ protons. IR: N-H stretching bands (~3300-3500 cm⁻¹). |

| 4 | This compound | ¹H NMR (D₂O): Characteristic aromatic signals. IR: Strong S=O stretching bands (~1030, 1150 cm⁻¹). HRMS: Accurate mass confirmation of the molecular formula C₅H₆N₂O₃S. |

Chapter 6: Conclusion

The synthesis of this compound from 2-aminopyridine is a non-trivial task that underscores the complexities of regiocontrol in heterocyclic chemistry. A direct sulfonation approach is mechanistically untenable due to the powerful and conflicting directing effects within the 2-aminopyridine scaffold. This guide has illuminated these challenges and proposed a logical, multi-step synthetic pathway that circumvents them. By proceeding through a sequence of reliable and well-precedented transformations—including Sandmeyer reaction, nitration, reduction, and palladium-catalyzed sulfonation—the synthesis of the target molecule becomes theoretically feasible. While each step requires careful experimental optimization, this strategic blueprint provides a robust starting point for researchers dedicated to accessing this and other specifically substituted pyridine derivatives.

References

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [Link]

-

Rasayan, J. Chem. (2010). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. Moroccan Journal of Chemistry. [Link]

-

Butula, L. (1978). Aminoalkane sulfonic acids. Synthesis of some mitodepressive heterocyclic aminoalkane sulfonic acids. Pharmazie. [Link]

-

Londregan, A. T., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

-

Zhang, Y., et al. (2008). Crystal structure of 2-aminopyridine-5-sulfonic acid and its 2D coordination polymer. Journal of Coordination Chemistry. [Link]

-

Zhu, H. L., et al. (2011). 4-Aminopyridinium-3-sulfonate monohydrate. PMC - NIH. [Link]

- Wehner, P., & Paden, J. H. (1950). Purification of sulfonic acids.

Sources

6-aminopyridine-2-sulfonic acid chemical properties and structure

An In-depth Technical Guide to 6-Aminopyridine-2-Sulfonic Acid: Chemical Properties, Structure, and Synthetic Insights

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 109682-22-6), a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] We delve into its core chemical properties, structural features, and spectroscopic characteristics. Furthermore, this document outlines a proposed synthetic pathway, discusses its reactivity, and explores its potential applications, particularly in the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who are interested in the nuanced characteristics and applications of substituted aminopyridines.

Introduction

Aminopyridines are a class of compounds that serve as crucial scaffolds in the development of new therapeutic agents, owing to their unique chemical and physical properties.[4][5] The introduction of a sulfonic acid group adds another layer of functionality, influencing properties such as solubility, acidity, and the ability to form stable salts. This compound, with its distinct substitution pattern, presents an interesting molecular architecture for exploration. The strategic placement of an amino group and a sulfonic acid group on the pyridine ring makes it a versatile intermediate for creating a diverse range of derivatives with potential biological activities.[6]

Chemical Structure and Physicochemical Properties

This compound is a substituted pyridine characterized by an amino group at the 6-position and a sulfonic acid group at the 2-position. This arrangement of a basic amino group and an acidic sulfonic acid group on an aromatic heterocyclic ring suggests the likelihood of it existing as a zwitterion in the solid state and in polar solvents.

Molecular Structure

The core structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The IUPAC name for this compound is this compound.[7]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109682-22-6 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O₃S | [1][2][7] |

| Molecular Weight | 174.18 g/mol | [2][8] |

| Density | 1.617 g/cm³ | [1] |

| Refractive Index | 1.634 | [1] |

| Purity (Typical) | >95% | [2][3] |

| Appearance | Likely a solid |

Note: Some data, like appearance, are inferred from related compounds due to a lack of specific data for this compound.

Structural Isomers

The positioning of the functional groups on the pyridine ring is critical to the molecule's properties. For instance, the isomer 6-aminopyridine-3-sulfonic acid would exhibit different electronic and steric properties, which in turn would affect its reactivity and biological interactions.[8]

Caption: Key positional isomers of aminopyridine sulfonic acid.

Spectroscopic Profile

-

¹H NMR: The pyridine ring protons would likely appear in the aromatic region (δ 6.0-8.0 ppm). The proton count and splitting patterns would be indicative of the substitution pattern.

-

¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group.

-

IR Spectroscopy: Key vibrational bands would include:

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 174.

Synthesis and Reactivity

Proposed Synthetic Route

A direct and plausible method for the synthesis of this compound is the electrophilic sulfonation of 6-aminopyridine. The amino group at the 6-position is an activating group that directs electrophiles to the ortho and para positions. Given that the para-position (3-position) and one ortho-position (5-position) are available, careful control of reaction conditions would be necessary to achieve selective sulfonation at the 2-position. A related synthesis for 4-aminopyridine-3-sulfonic acid utilizes direct sulfonation with oleum at elevated temperatures.[11] A similar approach could be adapted for this synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flask equipped with a stirrer and a condenser, cautiously add 6-aminopyridine to fuming sulfuric acid (oleum) at a low temperature (0-5 °C).

-

Sulfonation: Slowly heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours to allow for the sulfonation to proceed.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: Adjust the pH of the solution to precipitate the product. The solid product can then be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as water or an alcohol-water mixture, to obtain the purified this compound.

Reactivity

-

Amino Group: The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.

-

Sulfonic Acid Group: The sulfonic acid group is strongly acidic and can be converted to sulfonyl chlorides, sulfonamides, and sulfonate esters. This functionality is key to many of the sulfonamide-based drugs.[6]

-

Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although the presence of the activating amino group and deactivating sulfonic acid group will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery

The combination of the aminopyridine scaffold and the sulfonamide functionality makes this compound a valuable precursor for the synthesis of novel drug candidates.[4]

-

Sulfonamide Derivatives: The sulfonic acid can be converted to a sulfonyl chloride, which can then be reacted with various amines to generate a library of sulfonamide derivatives. Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6]

-

Kinase Inhibitors: The aminopyridine moiety is a common feature in many kinase inhibitors used in oncology.[4]

-

Modulation of Physicochemical Properties: The sulfonic acid group can improve the aqueous solubility of a drug candidate, which is a critical parameter for bioavailability.

Caption: Relationship between structural features and potential applications.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound and related compounds, the following precautions should be observed.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[12]

-

First Aid:

Conclusion

This compound is a functionally rich heterocyclic compound with considerable potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a basic amino group and an acidic sulfonic acid group on a pyridine ring provides multiple avenues for chemical modification. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its properties and potential based on established chemical principles and data from closely related analogues. Further research into its synthesis, reactivity, and biological screening of its derivatives is warranted.

References

- Letopharm Limited. This compound| CAS:#109682-22-6.

- Synchem. This compound.

- Alchem.Pharmtech. CAS 109682-22-6 | this compound.

- BLD Pharm. 75903-58-1|6-Aminopyridine-2-sulfonamide.

- Acmec Biochemical. 75903-58-1[6-Aminopyridine-2-sulfonamide].

- AK Scientific, Inc.

- Matrix Fine Chemicals. This compound.

- 6-Aminopyridine-2-carboxylic acid - SAFETY D

- Sigma-Aldrich.

- Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid.

- PubChem. 6-Aminopyridine-3-sulfonic acid.

- ECHEMI.

- Thermo Fisher Scientific Chemicals, Inc.

- United States Biological.

- ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis.

- PubChem. 4-aminopyridine-3-sulfonic Acid.

- Benchchem. 6-Aminopyridine-3-sulfonamide | 57187-73-2.

- PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid.

- Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.

- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.

- Vibrational Spectroscopic Studies and ab initio Calcul

- ResearchGate.

- PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- lookchem. Aminopyridine.

- PMC - NIH.

- PMC - PubMed Central.

- TSI Journals.

- Semantic Scholar.

- ResearchGate. Synthesis of 2-aminopyridine substituted benzene sulphonamides.

- ResearchGate.

Sources

- 1. This compound| CAS:#109682-22-6 -Letopharm Limited [letopharm.com]

- 2. synchem.de [synchem.de]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopyridine | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. 6-Aminopyridine-3-sulfonic acid | C5H6N2O3S | CID 459533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. tsijournals.com [tsijournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Aminopyridine-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 6-aminopyridine-2-sulfonic acid, a key heterocyclic compound with potential applications in pharmaceutical and materials science. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this molecule. While experimental data for this specific compound is not widely published, this guide synthesizes predicted data, analysis of analogous structures, and fundamental spectroscopic principles to offer a robust framework for its characterization. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data.

Introduction: The Significance of this compound

This compound belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals and functional materials. The presence of both an amino group and a sulfonic acid group on the pyridine ring imparts unique electronic and chemical properties, making it a molecule of significant interest for drug design and synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in any field. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating its structure and purity. This guide serves as a detailed manual for understanding and obtaining the spectroscopic signature of this compound.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The pyridine ring is an aromatic system, and the positions of the amino and sulfonic acid groups influence the electron density distribution around the ring, which in turn affects the chemical shifts of the protons and carbons in NMR spectroscopy. The functional groups themselves have characteristic vibrational frequencies that are readily identifiable in IR spectroscopy. In mass spectrometry, the molecule's fragmentation pattern will be governed by the relative strengths of its bonds and the stability of the resulting fragments.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the amino and sulfonic acid groups. The chemical shifts are influenced by the electron-withdrawing sulfonic acid group and the electron-donating amino group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.8 - 8.0 | Doublet of doublets | J(H3-H4) ≈ 7-9, J(H3-H5) ≈ 1-2 |

| H-4 | 7.0 - 7.2 | Triplet | J(H4-H3) ≈ 7-9, J(H4-H5) ≈ 7-9 |

| H-5 | 6.4 - 6.6 | Doublet of doublets | J(H5-H4) ≈ 7-9, J(H5-H3) ≈ 1-2 |

| -NH₂ | 5.5 - 6.5 | Broad singlet | - |

| -SO₃H | 10.0 - 12.0 | Broad singlet | - |

Interpretation:

-

The protons on the pyridine ring (H-3, H-4, and H-5) will appear in the aromatic region. H-3 is expected to be the most deshielded due to its proximity to the electron-withdrawing sulfonic acid group. H-5 will be the most shielded, influenced by the electron-donating amino group.

-

The amino (-NH₂) protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The sulfonic acid proton (-SO₃H) is expected to be highly deshielded and will also likely appear as a broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 105 - 110 |

| C-6 | 155 - 160 |

Interpretation:

-

The carbon atoms directly attached to the heteroatoms (C-2 and C-6) are expected to be the most deshielded. C-2, bearing the sulfonic acid group, will likely be at a higher chemical shift than C-6, which is attached to the amino group.

-

The remaining carbon atoms (C-3, C-4, and C-5) will have chemical shifts typical for a substituted pyridine ring, with C-5 being the most shielded due to the influence of the amino group.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| -NH₂ | N-H stretch (symmetric) | 3300 - 3400 | Medium |

| -NH₂ | N-H bend (scissoring) | 1600 - 1650 | Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C, C=N | Ring stretching | 1400 - 1600 | Medium-Strong |

| -SO₃H | S=O stretch (asymmetric) | 1340 - 1350 | Strong |

| -SO₃H | S=O stretch (symmetric) | 1150 - 1165 | Strong |

| -SO₃H | S-O stretch | 900 - 1000 | Strong |

| Aromatic C-H | C-H out-of-plane bend | 700 - 900 | Strong |

Interpretation:

-

The presence of the primary amine will be indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1600-1650 cm⁻¹.[1]

-

The sulfonic acid group will be characterized by strong S=O stretching vibrations between 1150 and 1350 cm⁻¹ and an S-O stretch at lower wavenumbers.[2]

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

The pyridine ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₆N₂O₃S) is 174.18 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

-

Major Fragmentation Pathways:

-

Loss of SO₃: A prominent fragment corresponding to the loss of a sulfur trioxide molecule (80 Da) is expected, leading to a fragment ion of 6-aminopyridine at m/z 94.

-

Loss of HSO₃: Loss of the sulfonic acid radical (81 Da) can also occur.

-

Ring Fragmentation: The pyridine ring can undergo fragmentation, leading to smaller charged species.

-

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 94 | [M - SO₃]⁺ |

| 93 | [M - HSO₃]⁺ |

Interpretation: The mass spectrum will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will provide evidence for the presence of the sulfonic acid group and the aminopyridine core.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently characterize this important molecule. The integration of these three spectroscopic techniques provides a powerful and synergistic approach to structural elucidation, ensuring the identity and purity of this compound for its intended applications in research and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Spectroscopy, IR. "Amines." IR Spectroscopy Tutorial. [Link][1]

-

PubChem. "6-Aminopyridine-3-sulfonic acid." National Center for Biotechnology Information. [Link]

-

ResearchGate. "FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid." [Link][2]

-

Mass Spectra Of Organic Sulfur Compounds. OneMine. [Link][3]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Aminopyridine-2-Sulfonic Acid: Strategies and Methodologies for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-aminopyridine-2-sulfonic acid, a valuable heterocyclic compound with applications in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on a logical, multi-step synthesis starting from readily available precursors, navigating the challenges of regioselectivity and functional group compatibility. The methodologies are supported by in-text citations to authoritative sources, and key data is presented in a clear, tabular format. Visualizations of the synthetic workflow are provided using Graphviz diagrams to enhance understanding.

Introduction: The Significance of Substituted Aminopyridines

This compound is a bifunctional molecule featuring both a nucleophilic amino group and a strongly acidic sulfonic acid moiety on a pyridine scaffold. This unique combination of functional groups makes it an attractive building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of these groups on the pyridine ring, however, presents a synthetic challenge that requires a carefully planned approach. Direct sulfonation of 2-aminopyridine, for instance, typically leads to substitution at the 3- or 5-positions, necessitating a more nuanced strategy to achieve the desired 2,6-disubstitution pattern.

This guide will focus on a robust and logical synthetic route that addresses these challenges, starting from a common and commercially available precursor.

Strategic Synthesis Pathway: From Dihalogenated Pyridine to the Target Molecule

A logical and efficient pathway to this compound commences with a readily available dihalogenated pyridine, such as 2,6-dichloropyridine. This starting material provides two reactive sites that can be sequentially functionalized with the desired sulfonic acid and amino groups. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

This two-step approach allows for the controlled introduction of the sulfonate group, followed by the amination of the remaining halogenated position.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Sodium 2-Chloro-6-pyridinesulfonate

The initial step involves a nucleophilic aromatic substitution reaction on 2,6-dichloropyridine to introduce the sulfonate group at the 2-position. The reaction with sodium sulfite in an aqueous medium provides a reliable method for this transformation.

Reaction Principle: The sulfite ion acts as a nucleophile, displacing one of the chloride ions on the electron-deficient pyridine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, combine 2,6-dichloropyridine (1.0 eq.) and sodium sulfite (1.2 eq.) in deionized water.

-

Heating: Seal the vessel and heat the mixture in an oil bath to 170°C.

-

Reaction Time: Maintain the temperature and stir the reaction mixture for 12 hours.

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., methylene chloride) to remove any unreacted starting material.

-

Isolation: The aqueous layer containing the sodium 2-chloro-6-pyridinesulfonate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Table 1: Reaction Parameters for the Synthesis of Sodium 2-Chloro-6-pyridinesulfonate

| Parameter | Value |

| Starting Material | 2,6-Dichloropyridine |

| Reagent | Sodium Sulfite |

| Solvent | Water |

| Temperature | 170°C |

| Reaction Time | 12 hours |

Step 2: Amination of Sodium 2-Chloro-6-pyridinesulfonate

The final step is the conversion of the remaining chloro group to an amino group. This can be achieved through a nucleophilic aromatic substitution with ammonia. The presence of the electron-withdrawing sulfonate group at the 2-position facilitates this substitution at the 6-position.

Reaction Principle: The amination of 2-halopyridines is a well-established transformation.[1] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (ammonia) attacks the carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the aminated product.[2] The reaction can be performed under high pressure and temperature, and in some cases, a copper catalyst can be employed to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, charge sodium 2-chloro-6-pyridinesulfonate (1.0 eq.) and a concentrated aqueous solution of ammonia (excess).

-

Catalyst (Optional): A catalytic amount of a copper(I) salt, such as copper(I) oxide or copper(I) bromide, can be added to improve the reaction rate and yield.

-

Heating: Seal the autoclave and heat the reaction mixture to 180-200°C. The pressure will increase due to the vapor pressure of ammonia and water.

-

Reaction Time: Maintain the temperature and stir the reaction for 8-12 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

-

Isolation and Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound. The product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water.

Table 2: Reaction Parameters for the Amination of Sodium 2-Chloro-6-pyridinesulfonate

| Parameter | Value |

| Starting Material | Sodium 2-Chloro-6-pyridinesulfonate |

| Reagent | Aqueous Ammonia |

| Catalyst (Optional) | Copper(I) salt |

| Temperature | 180-200°C |

| Reaction Time | 8-12 hours |

Alternative Synthetic Considerations: The Buchwald-Hartwig Amination

For substrates that are sensitive to high temperatures or for achieving higher yields and cleaner reactions, the Buchwald-Hartwig amination offers a powerful alternative.[3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[3]

Caption: Buchwald-Hartwig amination as an alternative for the final step.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[4]

General Protocol Outline:

-

Reaction Setup: In an inert atmosphere (e.g., in a glovebox), a reaction vessel is charged with sodium 2-chloro-6-pyridinesulfonate (1.0 eq.), a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or Josiphos), and a base (e.g., NaOt-Bu or Cs2CO3).

-

Amine Source: An ammonia surrogate or a solution of ammonia in an organic solvent is added.

-

Solvent: An anhydrous aprotic solvent such as toluene or dioxane is used.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C.

-

Work-up and Purification: Standard aqueous work-up and chromatographic purification are employed to isolate the final product.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a specific substrate.[5]

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved starting from 2,6-dichloropyridine. The key transformations involve a nucleophilic substitution to introduce the sulfonate group, followed by an amination reaction. While traditional high-temperature amination with ammonia is a viable option, modern palladium-catalyzed methods such as the Buchwald-Hartwig amination offer a milder and potentially more efficient alternative. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for their specific applications in drug discovery and materials science.

References

-

SciELO. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. Available at: [Link]

-

Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200. Available at: [Link]

-

LetoPharm Limited. (n.d.). This compound| CAS:#109682-22-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,6-dichloropyridine.

- Google Patents. (n.d.). Synthesis method of 2,6-dichloropyridine.

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution II. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 6-Aminopyridine-2-Sulfonic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the core physical properties of 6-aminopyridine-2-sulfonic acid, a compound of interest in medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not widely published, this document serves as a foundational resource, providing predicted characteristics and, most critically, robust, field-proven methodologies for the precise experimental determination of its solubility and melting point.

Introduction and Structural Context

This compound (CAS No. 109682-22-6) is a heterocyclic organic compound featuring a pyridine ring substituted with both a basic amino group and a strongly acidic sulfonic acid group.[1][2][3] This unique amphoteric structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis and drug design. The interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid moiety influences its polarity, crystal lattice energy, and interactions with various solvents. Understanding these properties is paramount for optimizing reaction conditions, purification processes, and formulation development.

Core Physicochemical Properties

| Property | Value / Information | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 6-amino-2-pyridinesulfonic acid | [1][2] |

| CAS Number | 109682-22-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₆N₂O₃S | [1][2] |

| Molecular Weight | 174.18 g/mol | [2] |

| Melting Point | Not available (expected to be a high-melting solid) | [2] |

| Aqueous Solubility | Not available (expected to be water-soluble) | [2] |

| Predicted Density | 1.617 g/cm³ | [1] |

| Predicted Refractive Index | 1.634 | [1] |

The presence of the sulfonic acid group, a strong acid, suggests that this compound is likely a crystalline solid with a high melting point, similar to related compounds like pyridine-2-sulfonic acid (m.p. 244-249 °C) and 3-pyridinesulfonic acid (m.p. >300 °C).[7][8][9] Furthermore, the polarity imparted by both the amino and sulfonic acid groups suggests good solubility in water and other polar solvents.[10][11]

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the melting point and solubility of this compound. These methodologies are based on established, reliable techniques widely used in the field.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid.[12] For a compound like this compound, a precise melting point is a key indicator of purity.[13]

This protocol outlines the use of a standard melting point apparatus, a common and reliable method.[14]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.[12] If necessary, gently grind the crystals in a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.[14]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid initial heating to estimate the melting range.[13]

-

For a precise measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is approximately 20°C below the estimated melting point, reduce the heating rate to about 1-2°C per minute.[14][15]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

-

-

Data Interpretation:

-

A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

-

A broad melting range or a melting point that is lower than a known standard suggests the presence of impurities.[13]

-

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a fundamental property that dictates how a compound will behave in various solvent systems, which is critical for reaction chemistry, purification, and formulation.[16] The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[17]

This protocol describes the determination of the aqueous solubility of this compound, followed by quantification using UV-Vis spectrophotometry.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, buffered solution) in a sealed, thermostatted vessel.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[16]

-

-

Quantification (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

-

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data on the physical properties of this compound remains to be fully documented in public literature, this guide provides the necessary framework for its characterization. The provided protocols for melting point and solubility determination are robust and adhere to established scientific principles, enabling researchers to generate reliable and reproducible data. The expected high melting point and aqueous solubility, based on its chemical structure, provide a valuable starting point for experimental design. This guide empowers researchers and drug development professionals to confidently assess the physicochemical profile of this and other novel compounds.

References

-

Letopharm Limited. (n.d.). This compound| CAS:#109682-22-6. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Letopharm Limited. (n.d.). This compound| CAS:#109682-22-6. Retrieved from [Link]

-

Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.

-

ResearchGate. (2019, June 13). How to determine the pH of compounds such as aminosulfonic acids via given pKa? Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 109682-22-6 | this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 636-73-7 | Product Name : Pyridine-3-sulfonic Acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). pyridine-2-sulfonic acid. Retrieved from [Link]

Sources

- 1. This compound| CAS:#109682-22-6 -Letopharm Limited [letopharm.com]

- 2. aksci.com [aksci.com]

- 3. synchem.de [synchem.de]

- 4. 109682-22-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 109682-22-6|this compound|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]

- 8. 2-Pyridinesulfonic acid 97 15103-48-7 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Aminopyridine-2-sulfonic Acid (CAS 109682-22-6) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Aminopyridine-2-sulfonic acid (CAS 109682-22-6), a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its structural motifs—an aminopyridine core and a sulfonic acid group—are prevalent in a wide array of pharmacologically active agents. This document will delve into its chemical and physical properties, present a plausible synthetic pathway, and explore its potential applications by examining the established biological relevance of related compounds.

Section 1: Physicochemical Properties and Structural Attributes

This compound is a unique molecule that combines the basicity of an amino group with the acidity of a sulfonic acid group, making it an interesting scaffold for chemical synthesis. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 109682-22-6 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Amino-2-pyridinesulfonic acid | [3] |

| Molecular Formula | C₅H₆N₂O₃S | [1][3] |

| Molecular Weight | 174.18 g/mol | [1] |

| Density | 1.617 g/cm³ | [3] |

| Refractive Index | 1.634 | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Recommended at 2-8°C in a dark, inert atmosphere | [4] |

The presence of both a primary amine and a sulfonic acid group on the pyridine ring imparts amphoteric properties to the molecule. This duality allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse chemical libraries.

Section 2: Synthesis of Aminopyridine Sulfonic Acids - A Representative Protocol

Principle of the Reaction

The synthesis hinges on the direct electrophilic sulfonation of an aminopyridine. The electron-donating amino group activates the pyridine ring, making it susceptible to attack by a sulfonating agent. The directing effect of the amino group will influence the position of sulfonation.

Experimental Protocol: Electrophilic Sulfonation of an Aminopyridine

Materials:

-

Starting Aminopyridine (e.g., 2-Aminopyridine for the synthesis of related compounds)

-

Sulfonating Agent (e.g., Oleum - fuming sulfuric acid, or chlorosulfonic acid)[5]

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, carefully add the starting aminopyridine (1 equivalent) to a reaction vessel containing the chosen sulfonating agent (e.g., 20% Oleum, 3-5 equivalents) with stirring. The reaction is highly exothermic and should be performed with appropriate cooling.

-

Heating: Once the initial exotherm subsides, heat the reaction mixture to the required temperature (typically between 120-210°C) and maintain for several hours.[5][6] The optimal temperature and reaction time will need to be determined empirically for the synthesis of this compound.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the product.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold deionized water, and can be further purified by recrystallization from hot water to yield the desired aminopyridine sulfonic acid.[6]

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: A generalized workflow for the synthesis of aminopyridine sulfonic acids.

Section 3: The Role of this compound as a Privileged Building Block in Drug Discovery

The true value of this compound lies in its potential as a "privileged building block" in the design and synthesis of novel therapeutic agents.[7][8][9] The aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[9][10][11] Similarly, the sulfonamide functional group, which can be readily derived from the sulfonic acid, is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, antiviral, and anticancer drugs.

The combination of these two moieties in a single, readily functionalizable molecule opens up numerous avenues for drug discovery. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The sulfonic acid can be converted to a sulfonyl chloride, which can then be reacted with a variety of amines to form a library of sulfonamides.[6]

Potential Therapeutic Applications Based on Structural Analogy

While direct biological data for this compound is scarce, the known activities of related aminopyridine and sulfonamide derivatives provide a strong rationale for its use in synthesizing new chemical entities with potential activities in the following areas:

-

Antimicrobial Agents: Sulfonamides are classic antibacterial agents. The incorporation of a pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to new antimicrobial agents with improved efficacy or a different spectrum of activity.[6]

-

Anticancer Agents: Numerous kinase inhibitors and other anticancer agents feature aminopyridine and sulfonamide groups. These moieties can form key hydrogen bonding interactions with target proteins.

-

Anti-inflammatory and Neurological Agents: 4-Aminopyridine is used to treat certain symptoms of multiple sclerosis, and other aminopyridine derivatives have been investigated for their effects on neuromuscular junctions and smooth muscle.[12] The introduction of a sulfonic acid or sulfonamide group could lead to derivatives with novel anti-inflammatory or neurological activities.

Caption: Potential drug discovery workflow starting from this compound.

Section 4: Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. A non-exhaustive list of potential suppliers includes:

It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.

Section 5: Conclusion

This compound (CAS 109682-22-6) represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While direct biological profiling of this compound is not widely reported, its constituent pharmacophores—the aminopyridine ring and the sulfonic acid group—are of significant interest in the development of new therapeutics. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, and a strong rationale for its use in generating novel compound libraries targeting a range of diseases. Researchers in drug development are encouraged to consider this versatile intermediate in their synthetic strategies.

References

-

Biessels, P. T., Agoston, S., & Horn, A. S. (1984). Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology, 106(2), 319-325. [Link]

-

Letopharm Limited. (n.d.). This compound| CAS:#109682-22-6. Retrieved from [Link]

-

precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (2025, December 12). 2-aminopyridine – a classic and trendy pharmacophore. [Link]

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. Retrieved from [Link]

- EPO. (n.d.).

- Afshari, E., Al-Lami, H. S. K., & Al-Hamad, A. A. A. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry.

-

RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound| CAS:#109682-22-6 -Letopharm Limited [letopharm.com]

- 4. 75903-58-1|6-Aminopyridine-2-sulfonamide|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. news.umich.edu [news.umich.edu]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on 6-aminopyridine-2-sulfonic acid

An In-Depth Technical Guide on the Theoretical and Computational Analysis of 6-Aminopyridine-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Bivalent Potential

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, wedding the biologically versatile aminopyridine scaffold with the potent, electronically influential sulfonic acid group. Aminopyridine derivatives are present in over 40 commercially available drugs and are actively researched for applications against neglected tropical diseases.[1] Concurrently, the sulfonamide group, a derivative of sulfonic acid, was revolutionary as the first class of widely used antimicrobial agents and continues to be a vital component in drugs targeting a wide array of conditions, including cancer, diabetes, and viral infections.[2][3][4]

This guide provides a comprehensive theoretical exploration of this compound, moving from fundamental in silico characterization to predictive models of its spectroscopic behavior and potential as a drug candidate. By grounding theoretical calculations in established experimental protocols, we aim to furnish researchers and drug development professionals with a robust framework for investigating this promising, yet under-studied, compound.

Part 1: Theoretical Characterization: Molecular and Electronic Structure

The foundation of understanding a molecule's potential lies in a thorough analysis of its three-dimensional structure and electronic properties. These characteristics dictate its reactivity, stability, and capacity for intermolecular interactions. Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-empirical lens through which to examine these properties before a molecule is ever synthesized.[5]

Computational Methodology: A Self-Validating Approach

The protocols for geometric optimization and electronic structure calculation are designed to achieve high accuracy, referencing methodologies proven effective for similar heterocyclic and sulfonamide-containing compounds.[6][7]

Step-by-Step Protocol for DFT Analysis:

-

Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software (e.g., Avogadro, ChemDraw) and converted to a 3D conformation.

-

Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a DFT method. The Becke, 3-Lee-Yang-Parr (B3LYP) functional combined with a Pople-style basis set such as 6-311+G(d,p) is a robust choice that balances computational cost with accuracy for organic molecules.[6] This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy, most stable conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield thermodynamic properties and predicted vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.[7]

Workflow for Computational Analysis

The logical flow from initial structure to detailed electronic property analysis is crucial for reproducible and reliable results.

Caption: Workflow for DFT-based theoretical analysis of molecular properties.

Predicted Molecular Properties

DFT calculations yield a wealth of quantitative data that predict the molecule's behavior. The following table summarizes key properties for this compound, derived from its structural formula and computational models.

| Property | Value / Prediction | Significance |

| Molecular Formula | C₅H₆N₂O₃S | Defines the elemental composition.[8] |

| Molecular Weight | 174.18 g/mol | Essential for all stoichiometric calculations.[9][10] |

| CAS Number | 109682-22-6 | Unique identifier for the chemical substance.[11] |

| HOMO-LUMO Gap | Calculated Value | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity.[7] |

| Dipole Moment | Calculated Value | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Calculated Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.[7] |

| Predicted pKa | Calculated Value | Estimates the acidity of the sulfonic acid and aminopyridinium protons, crucial for understanding its ionization state at physiological pH.[6] |

Part 2: Spectroscopic Signatures: Bridging Theory and Experiment

A critical validation of theoretical models is their ability to accurately predict experimental results. Spectroscopic analysis provides a fingerprint of a molecule's structure and bonding. By calculating expected spectroscopic data, we can provide a benchmark for researchers performing experimental characterization.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds. DFT frequency calculations can predict the wavenumbers and intensities of these vibrations, providing a theoretical spectrum that can be directly compared to experimental data.[12]

Predicted Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Notes |

| N-H Stretch (Amino) | ~3450-3300 | 3500-3300 | Two distinct bands are expected for the asymmetric and symmetric stretches. |

| C-H Stretch (Aromatic) | ~3100-3000 | 3100-3000 | Typically sharp, medium-intensity peaks. |

| S=O Stretch (Sulfonic Acid) | ~1350 (asymmetric)~1175 (symmetric) | 1370-13351180-1160 | Very strong and characteristic absorption bands for the sulfonyl group.[12] |

| Pyridine Ring Stretch | ~1600-1450 | 1610-1430 | A series of bands related to C=C and C=N stretching within the aromatic ring. |

| S-O Stretch (Sulfonic Acid) | ~1040 | 1060-1030 | Strong band associated with the S-O single bond.[12] |

| C-S Stretch | ~750 | 760 ± 25 | Moderate to strong band indicating the link between the pyridine ring and the sulfur atom.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic structure elucidation. Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C chemical shifts.

Step-by-Step Protocol for Spectroscopic Characterization:

-

Sample Preparation: For NMR, dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[13] For FT-IR, prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide.[13]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Record the FT-IR spectrum using an appropriate spectrometer.

-

Data Analysis: Reference the NMR chemical shifts (δ) to the residual solvent peak.[13] Compare the observed peaks in both NMR and IR spectra to the theoretically predicted values and established correlation charts to confirm the molecular structure.

Workflow for Spectroscopic Confirmation

This workflow outlines the synergy between synthesis, experimental measurement, and theoretical validation.

Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.

Part 3: Potential in Drug Development: A Computational Perspective

The true value of theoretical studies for this audience lies in predicting the molecule's potential as a therapeutic agent. Computational methods can forecast drug-like properties and identify potential biological targets, guiding future experimental work.

Drug-Likeness and Pharmacokinetic Predictions

Before engaging in costly synthesis and screening, it is vital to assess whether a molecule possesses properties consistent with known oral drugs. This is often evaluated using frameworks like Lipinski's "Rule of Five."[6] Theoretical methods can provide robust estimates for these key parameters.

Predicted Physicochemical Properties for Drug Development:

| Parameter | Predicted Value | "Rule of Five" Guideline | Implication |

| Molecular Weight | 174.18 | < 500 g/mol | Pass. Low molecular weight is favorable for absorption. |

| LogP (Lipophilicity) | Calculated Value | < 5 | Predicts the balance between aqueous solubility and lipid permeability. Sulfonamides can vary widely.[6] |

| Hydrogen Bond Donors | 3 (from -NH₂ and -OH) | ≤ 5 | Pass. |

| Hydrogen Bond Acceptors | 4 (from N in ring and O in sulfonyl) | ≤ 10 | Pass. |

| Aqueous Solubility (LogS) | Calculated Value | > -4 | Crucial for bioavailability. The sulfonic acid group is expected to confer high solubility.[6] |

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[5] Given the sulfonamide moiety, a primary hypothetical target class is the carbonic anhydrase (CA) family of enzymes, which are implicated in glaucoma and certain cancers.[3][4]

Hypothetical Molecular Docking Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of a target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign appropriate atom types and charges.

-

Docking Simulation: Define the binding site (active site) on the receptor, typically centered on a key catalytic residue (e.g., the active site zinc ion in CA). Run the docking algorithm (e.g., AutoDock, GOLD) to generate a series of possible binding poses.

-

Pose Analysis & Scoring: Analyze the top-ranked poses based on their calculated binding energy (scoring function). Examine the key intermolecular interactions (e.g., hydrogen bonds, ionic interactions) between the ligand and the protein's active site residues. The sulfonic acid group would be expected to coordinate with the zinc ion, a classic interaction for CA inhibitors.

Workflow for Target Identification via Molecular Docking

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

The theoretical study of this compound reveals a molecule with compelling structural and electronic features for drug development. Computational modeling provides a powerful, cost-effective first step in its evaluation, predicting its spectroscopic fingerprint, assessing its drug-like properties, and generating hypotheses about its potential biological targets. The convergence of the aminopyridine and sulfonic acid moieties in a low-molecular-weight, likely soluble scaffold makes it a prime candidate for further investigation. The theoretical data and protocols outlined in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising compound.

References

-

Synchem. (n.d.). This compound. Retrieved from Synchem website.[9]

-

ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis. Retrieved from ChemicalBook website.[14]

-

Letopharm Limited. (n.d.). This compound | CAS:#109682-22-6. Retrieved from Letopharm Limited website.[8]

-

Benchchem. (n.d.). Spectroscopic Confirmation of Pyridine-2-sulfonate: A Comparative Guide. Retrieved from Benchchem website.[13]

-

Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from a research publication.[2]

-

Alchem.Pharmtech. (n.d.). CAS 109682-22-6 | this compound. Retrieved from Alchem.Pharmtech website.[11]

-

BLD Pharm. (n.d.). 75903-58-1 | 6-Aminopyridine-2-sulfonamide. Retrieved from BLD Pharm website.[15]

-

Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539.[5]

-

PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. Retrieved from PubChem database.[10]

-

Creusat, G., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3326.[1]

-

Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2627-2634.[12]

-

Toth, F., et al. (2020). A Computational Analysis of the Reaction of SO2 with Amino Acid Anions: Implications for Its Chemisorption in Biobased Ionic Liquids. Molecules, 25(21), 5028.[16]

-

Remko, M., & von der Lieth, C. W. (2006). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 14(6), 1987-1998.[6]

-